N-allyl-2-(2-methoxyphenoxy)propanamide
Description
N-allyl-2-(2-methoxyphenoxy)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with an allyl group at the nitrogen atom and a 2-methoxyphenoxy moiety at the second carbon position. The allyl substituent may influence its reactivity and pharmacokinetic profile compared to other derivatives.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-9-14-13(15)10(2)17-12-8-6-5-7-11(12)16-3/h4-8,10H,1,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLBPQHWNAEVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-allyl-2-(2-methoxyphenoxy)propanamide with structurally related compounds from the evidence, emphasizing substituents and functional groups:
Key Observations :
- The 2-methoxyphenoxy group is shared with methocarbamol (a clinically used muscle relaxant), but the propanamide backbone in the target compound may confer distinct metabolic stability compared to methocarbamol’s carbamate group .
- Allyl substitution at nitrogen could enhance lipophilicity and reactivity relative to phenyl or piperazine substituents in analogs like those in .
Pharmacological and Physicochemical Comparisons
Antiarrhythmic and Receptor-Binding Activity
Compounds with methoxyphenoxy-ethylamino side chains (e.g., compounds 10 and 11 in ) exhibit significant antiarrhythmic activity and affinity for α1/α2/β1-adrenoceptors, suggesting that the 2-methoxyphenoxy group may play a role in modulating cardiovascular activity .
Physicochemical Properties
- Melting Points : Hybrid propanamide derivatives (e.g., citrate-capped LCMO-N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide) show distinct melting points compared to precursors, indicating structural modifications alter crystallinity . The allyl group in the target compound may similarly affect its thermal stability.
- Synthetic Yield : Propanamide derivatives with complex substituents (e.g., indole-oxy groups) are synthesized in moderate yields (~70%), suggesting comparable challenges in synthesizing the allyl-substituted target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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